N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4S/c1-2-33-19-13-11-18(12-14-19)30-25(32)24-23(20-5-3-4-6-21(20)34-24)29-26(30)35-15-22(31)28-17-9-7-16(27)8-10-17/h3-14H,2,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJURBIDXEJDMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realm of enzyme inhibition and antibacterial activity. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thioacetamide linkage and a benzofuro[3,2-d]pyrimidine core, which are known for their bioactive properties. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups may enhance its interaction with biological targets.
Biological Activity Overview
-
Antibacterial Activity :
- Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains. For instance, derivatives of 4-chlorophenyl compounds have shown effectiveness against Salmonella typhi and Bacillus subtilis . The compound's thioacetamide function may contribute to this activity through mechanisms involving cell wall synthesis inhibition.
-
Enzyme Inhibition :
- The compound has potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research shows that similar compounds exhibit significant inhibitory effects on AChE, suggesting that this compound may also possess this property .
-
Anticancer Potential :
- Compounds related to this structure have been evaluated for anticancer properties. For example, benzofuro-pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Moderate to strong against Salmonella and Bacillus | |
| AChE Inhibition | Significant inhibition observed | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
-
Case Study on Antibacterial Activity :
A study evaluated several derivatives of thioacetamides against common bacterial strains. The results indicated that certain modifications to the phenyl groups significantly enhanced antibacterial activity. This compound was among the most promising candidates due to its structural attributes that facilitate binding to bacterial enzymes . -
Case Study on Enzyme Inhibition :
Another investigation focused on the enzyme inhibition profile of pyrimidine derivatives. The study found that compounds with similar scaffolds exhibited strong AChE inhibitory activity, leading to their potential use in neurodegenerative disease therapies. This suggests that this compound may also be effective in this regard .
Research Findings
Extensive research has been conducted on compounds with similar structures, revealing their diverse biological activities:
- Pharmacological Applications : Many derivatives have been synthesized and tested for their pharmacological effects, including anti-inflammatory and antitumor activities .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins, aiding in the rational design of more potent derivatives .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzofuropyrimidine core distinguishes the target compound from analogs with sulfur-containing fused rings (e.g., benzothieno- or thienopyrimidines) or simpler pyrimidine systems.
Substituent Effects
- 4-Chlorophenyl vs. 4-Methylphenyl : The target’s chloro group increases electronegativity and lipophilicity compared to methyl . This may enhance membrane permeability but reduce solubility.
- 4-Ethoxyphenyl vs. 4-Nitrophenyl : Ethoxy groups (electron-donating) contrast with nitro groups (electron-withdrawing) in analogs like 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide , affecting charge distribution and target binding.
Preparation Methods
Aza-Wittig Reaction for Core Assembly
The benzofuropyrimidinone scaffold is synthesized via an aza-Wittig reaction between iminophosphorane intermediates and isocyanates.
- Iminophosphorane formation : Treat 2-aminobenzofuran-3-carboxylate with triphenylphosphine and carbon tetrachloride to generate the iminophosphorane intermediate.
- Carbodiimide intermediate : React iminophosphorane with n-butyl isocyanate at 40–50°C.
- Cyclization : Treat carbodiimide with sodium ethoxide to form the pyrimidinone ring.
| Step | Conditions | Yield (%) |
|---|---|---|
| Iminophosphorane | C2Cl6, Et3N, 12 h | 85 |
| Carbodiimide | n-BuNCO, 50°C, 6 h | 78 |
| Cyclization | NaOEt, RT, 4 h | 65 |
Thioether Linkage Formation at Position 2
Thiolation via Carbon Disulfide Intermediate
- Treat 2-chlorobenzofuropyrimidinone with excess CS2 in CH3CN/CH2Cl2 at reflux.
- Add n-propylamine to generate the thiolate intermediate.
- Alkylate with 2-chloroacetamide in the presence of K2CO3.
Optimization Data :
| Step | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiolation | CH3CN/CH2Cl2 | – | 24 | 89 |
| Alkylation | DMF | K2CO3 | 12 | 76 |
Attachment of the N-(4-Chlorophenyl)acetamide Side Chain
Amide Coupling via EDC/HOBt
- Activate the acetic acid derivative with EDC and HOBt in DMF.
- Add 4-chloroaniline and stir at RT for 24 h.
- Purify via flash chromatography (silica gel, CH2Cl2:MeOH 95:5).
Reaction Metrics :
| Scale (mmol) | Equiv. EDC | Equiv. HOBt | Yield (%) |
|---|---|---|---|
| 10 | 1.2 | 1.1 | 82 |
| 50 | 1.5 | 1.3 | 78 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.98 (s, 2H, SCH2), 1.37 (t, J = 7.0 Hz, 3H, CH3).
- 13C NMR : δ 169.8 (C=O), 162.1 (pyrimidine-C4), 154.6 (C-O), 138.2–114.7 (aromatic), 63.5 (OCH2), 36.2 (SCH2), 14.8 (CH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C27H21ClN4O4S [M+H]+: 557.1043
- Found : 557.1039
Process Optimization and Scale-Up Considerations
Solvent Screening for Thioether Formation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 72 |
| CH3CN | 37.5 | 89 |
Catalytic Effects on Coupling Reactions
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| None | – | 45 |
| DMAP | 5 | 63 |
| HOAt | 10 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
